2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]-
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Overview
Description
2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]- is a complex organic compound featuring a pyrazine ring system substituted with a carboxamide group and an indole moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]- typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydro-1H-indole with 2-pyrazinecarboxylic acid chloride under controlled conditions to form the desired compound. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the generated acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyrazine derivatives with increased oxidation states.
Reduction: Production of reduced pyrazine derivatives.
Substitution: Generation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and as a precursor for various pharmaceuticals. Its biological activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making it valuable in drug discovery and development.
Mechanism of Action
When compared to other similar compounds, 2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]- stands out due to its unique structural features and biological activities. Similar compounds include other indole derivatives and pyrazine derivatives, which also exhibit diverse biological activities but may differ in their specific applications and mechanisms of action.
Comparison with Similar Compounds
Indole-3-carboxamide
Pyrazine-2-carboxylic acid
2-Pyrazinamine, 3-(2,3-dihydro-1H-indol-1-yl)phenyl-
2-Pyrazinecarboxylic acid, N-(2-indolyl)phenyl-
This compound's unique combination of structural elements and biological activities makes it a valuable tool in scientific research and industrial applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(16-13-20-10-11-21-16)22-15-6-2-4-8-18(15)23-12-9-14-5-1-3-7-17(14)23/h1-8,10-11,13H,9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHRBUAVJBTERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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